molecular formula C10H18ClNO2 B2691898 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride CAS No. 2460750-15-4

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride

Cat. No. B2691898
CAS RN: 2460750-15-4
M. Wt: 219.71
InChI Key: MUNVSQCKGZETHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives, which are structurally similar to the compound , has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Molecular Structure Analysis

The molecular structure of “9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride” includes a total of 31 bonds, 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Structures of (Acyloxy)boranes : The reaction of 9-Borabicyclo[3.3.1]nonane with monocarboxylic acids produces dimers in the solid state, showcasing a variety of structural features and indicating the compound's utility in the study of Lewis acids and their unexpected structural diversity (Lang et al., 1995).

Facile Synthesis of B-amino-9-borabicyclo[3.3.1]nonanes : Demonstrates the compound's rapid and quantitative reaction with primary and secondary amines, leading to high-yield and purity derivatives, highlighting its application in aminoboration studies (Singaram, 1992).

Enantioselective Synthesis

Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid : This work illustrates the compound's role in asymmetric synthesis, providing a pathway to generate molecular complexity and showcasing its potential in the development of novel pharmaceuticals (Garrido et al., 2013).

Peptide Conformation

Synthesis of a bis-cationic α,α-disubstituted amino acid : Research indicates that the compound influences the conformational properties of peptides, pointing to its utility in the design of peptidomimetics with specific structural and functional properties (Yamashita et al., 2015).

Material Science and Catalysis

Boron–Boron Double Transborylation Strategy : The use of 9-Borabicyclo[3.3.1]nonane in catalytic processes for the synthesis of alkyl gem-di-pinacol boronic esters demonstrates its application in material science and catalysis, offering a method for the creation of new materials and chemicals (Docherty et al., 2020).

Nanoparticle Synthesis

9-BBN Induced Synthesis of Nanoparticles : The compound is used as a reducing agent in the synthesis of gold nanoparticles, indicating its importance in nanotechnology and potential applications in electronics, medicine, and catalysis (Sardar & Shumaker-Parry, 2009).

Mechanism of Action

    Target of Action

    The primary targets of 9-Aminobicyclo[33

    Mode of Action

    The exact interaction of 9-Aminobicyclo[33 . More studies are required to elucidate the compound’s mode of action.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9-Aminobicyclo[33 . More studies are required to elucidate the compound’s pharmacokinetic properties.

    Result of Action

    The molecular and cellular effects of 9-Aminobicyclo[33

    Action Environment

    The influence of environmental factors on the action, efficacy, and stability of 9-Aminobicyclo[33 . More studies are required to understand how environmental factors affect the compound’s action.

properties

IUPAC Name

9-aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-10(9(12)13)7-3-1-4-8(10)6-2-5-7;/h7-8H,1-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNVSQCKGZETHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride

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